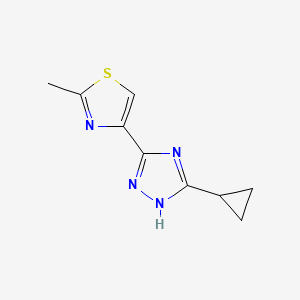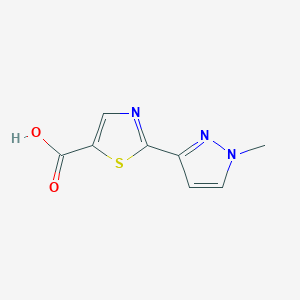![molecular formula C8H13N3O2S B7589686 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid, also known as ETAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAP is a derivative of the amino acid proline and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). In
作用機序
The exact mechanism of action of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid is not fully understood, but it is believed to act as a GABA agonist. GABA is an inhibitory neurotransmitter that regulates neuronal excitability in the brain. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid may enhance the activity of GABA by binding to GABA receptors and increasing the release of GABA.
Biochemical and Physiological Effects:
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been shown to have several biochemical and physiological effects in animal models. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in anxiety and seizure activity. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid is also selective for GABA receptors and does not interact with other neurotransmitter systems. However, 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has some limitations, including its low bioavailability and poor blood-brain barrier penetration, which may limit its therapeutic potential.
将来の方向性
There are several potential future directions for 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid research. One direction is to develop more potent and selective 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid analogs with improved pharmacokinetic properties. Another direction is to investigate the potential of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid and its effects on neuronal function.
合成法
The synthesis of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid involves the reaction of 3-ethyl-1,2,4-thiadiazole-5-carboxylic acid with N-methyl-1,3-propanediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid as a white crystalline powder with a purity of over 98%.
科学的研究の応用
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and depression. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety and epilepsy.
特性
IUPAC Name |
2-[(3-ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-4-6-9-8(14-10-6)11(3)5(2)7(12)13/h5H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGRVPFJEBVDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)






![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)